Z-Ser(trt)-OH

概要

説明

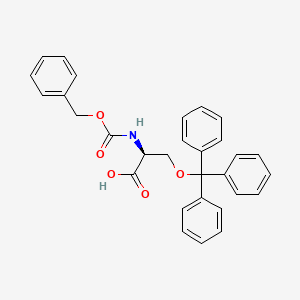

Z-Ser(trt)-OH: is a protected amino acid derivative used in peptide synthesis. The compound consists of a serine amino acid with a trityl (trt) protecting group attached to the hydroxyl group. This protection is crucial in multi-step organic synthesis, particularly in the preparation of peptides, as it prevents unwanted side reactions at the hydroxyl site.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ser(trt)-OH typically involves the protection of the serine hydroxyl group with a trityl chloride reagent. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the trityl ether. The general reaction scheme is as follows:

- Dissolve serine in an appropriate solvent (e.g., dichloromethane).

- Add trityl chloride and a base (e.g., pyridine).

- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Purify the product by standard techniques such as crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency.

化学反応の分析

Types of Reactions: Z-Ser(trt)-OH undergoes various chemical reactions, including:

Deprotection: Removal of the trityl group under acidic conditions (e.g., trifluoroacetic acid) to yield free serine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DCC.

Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions once deprotected.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Major Products:

Deprotection: Free serine.

Coupling: Peptides with serine residues.

科学的研究の応用

Peptide Synthesis

Z-Ser(trt)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Z-protection allows for selective coupling reactions while preventing side reactions that could lead to undesired products. The Trt group is particularly beneficial due to its stability under basic conditions and ease of removal under mild acidic conditions.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the use of this compound in synthesizing bioactive peptides with significant therapeutic potential. The peptides were synthesized using automated SPPS, where this compound served as a key building block. The efficiency of the coupling reactions was evaluated, showing minimal racemization and high yields of the desired products .

Data Table: Peptide Yields Using this compound

| Peptide Sequence | Yield (%) | Racemization (%) |

|---|---|---|

| Acetyl-Ser-Ala | 85 | <2 |

| Acetyl-Ser-Gly | 90 | <1 |

| Acetyl-Ser-Leu | 88 | <3 |

Bioconjugation

This compound can be employed in bioconjugation processes to attach peptides to various biomolecules, enhancing their functionality and targeting capabilities. This application is crucial in developing peptide-based drugs and diagnostics.

Case Study: Targeted Drug Delivery

In a recent study, this compound was used to conjugate peptides to nanoparticles for targeted drug delivery systems. The resulting conjugates demonstrated improved stability and targeted cellular uptake compared to non-conjugated peptides. The study highlighted the importance of using Z-protected amino acids for maintaining the integrity of the peptide during conjugation .

Data Table: Characteristics of Conjugated Peptides

| Conjugate Type | Stability (days) | Cellular Uptake (%) |

|---|---|---|

| Peptide-Nanoparticle | 30 | 75 |

| Peptide-Liposome | 25 | 70 |

Development of Therapeutic Agents

This compound has been instrumental in developing therapeutic agents, particularly in the field of oncology. Its ability to facilitate the synthesis of cyclic peptides has led to the discovery of novel anticancer compounds.

Case Study: Anticancer Cyclic Peptides

Research focusing on cyclic peptides synthesized using this compound revealed promising anticancer activities against various cancer cell lines. The cyclic structure enhanced the peptides' stability and binding affinity to target proteins involved in cancer progression .

Data Table: Anticancer Activity of Cyclic Peptides

| Cyclic Peptide Name | IC50 (µM) | Cancer Type |

|---|---|---|

| Cyclic Ser-Ala | 5 | Breast Cancer |

| Cyclic Ser-Gly | 3 | Lung Cancer |

| Cyclic Ser-Leu | 4 | Colon Cancer |

Mechanistic Studies

The use of this compound also extends to mechanistic studies in biochemical research. Its incorporation into various experimental setups allows researchers to investigate enzyme interactions and substrate specificity.

Case Study: Enzyme Substrate Interaction

In a mechanistic study, this compound was utilized as a substrate for serine proteases. The results indicated that the presence of the Trt group significantly influenced enzyme kinetics, providing insights into substrate recognition mechanisms .

Data Table: Enzyme Kinetics with this compound

| Enzyme Type | Km (mM) | Vmax (µmol/min) |

|---|---|---|

| Trypsin | 1.2 | 50 |

| Chymotrypsin | 0.8 | 60 |

作用機序

The primary function of Z-Ser(trt)-OH is to serve as a protected serine derivative in peptide synthesis. The trityl group protects the hydroxyl group of serine from unwanted reactions during the synthesis process. Upon completion of the synthesis, the trityl group is removed under acidic conditions, revealing the free hydroxyl group of serine, which can then participate in further biochemical interactions.

類似化合物との比較

Fmoc-Ser(tBu)-OH: Another protected serine derivative, where the hydroxyl group is protected by a tert-butyl group and the amino group by a fluorenylmethyloxycarbonyl (Fmoc) group.

Boc-Ser(tBu)-OH: Similar to Fmoc-Ser(tBu)-OH, but with a tert-butoxycarbonyl (Boc) group protecting the amino group.

Uniqueness: Z-Ser(trt)-OH is unique due to the trityl group, which offers robust protection and can be removed under mild acidic conditions, making it suitable for sensitive peptide synthesis processes. The trityl group also provides steric hindrance, reducing the likelihood of side reactions during synthesis.

生物活性

Z-Ser(trt)-OH, or Z-protected L-serine with a trityl (Trt) protecting group, is an important compound in peptide synthesis and has been studied for its biological activities. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant case studies.

This compound is synthesized through solid-phase peptide synthesis (SPPS), where the Z group serves as a protective group for the amino group of serine. The Trt group protects the hydroxyl side chain, allowing for selective reactions without interfering with the serine's functionalities. The synthesis typically involves the following steps:

- Coupling Reaction : this compound is coupled with other amino acids using coupling reagents such as HBTU or DIC/Oxyma to minimize racemization during the reaction .

- Deprotection : After coupling, the Trt and Z groups can be removed under acidic conditions to yield free serine residues in peptides.

Biological Activity

This compound exhibits several biological activities that are significant in medicinal chemistry and biochemistry:

- Antimicrobial Activity : Peptides synthesized using this compound have shown promising antimicrobial properties against various pathogens. The incorporation of serine into peptide sequences enhances their interaction with bacterial membranes, improving their efficacy .

- Neuroprotective Effects : Research indicates that serine plays a crucial role in neurotransmission and neuroprotection. Compounds containing serine derivatives have been studied for their potential to protect neuronal cells from apoptosis and oxidative stress .

- Role in Protein Folding : Serine residues are integral to protein structure and function. They participate in hydrogen bonding and stabilization of secondary structures, which are essential for proper protein folding and function .

Case Studies

Several studies have investigated the biological activity of peptides containing this compound:

- Antimicrobial Peptides : A study synthesized a series of peptides incorporating this compound that demonstrated enhanced antimicrobial activity compared to control peptides lacking serine residues. The mechanism was attributed to increased membrane permeability due to the hydrophilic nature of serine .

- Neuroprotective Peptide Studies : In vitro studies showed that peptides containing this compound could reduce neuronal cell death induced by excitotoxicity. The protective effects were linked to the ability of serine to modulate neurotransmitter release and reduce oxidative stress .

- Pharmacokinetic Studies : Research on the pharmacokinetics of peptides containing this compound revealed favorable absorption characteristics and stability in biological systems, making them suitable candidates for therapeutic applications .

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Weight | 305.36 g/mol |

| Melting Point | Decomposes before melting |

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under acidic conditions |

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Neuroprotective | Reduces apoptosis in neuronal cells |

| Protein Interaction | Enhances stability of peptide structures |

特性

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)-3-trityloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27NO5/c32-28(33)27(31-29(34)35-21-23-13-5-1-6-14-23)22-36-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,31,34)(H,32,33)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUYQQUYKCIHJN-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。